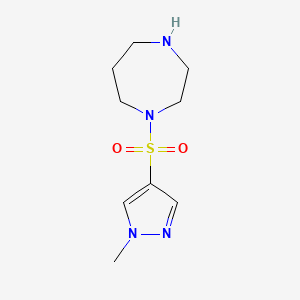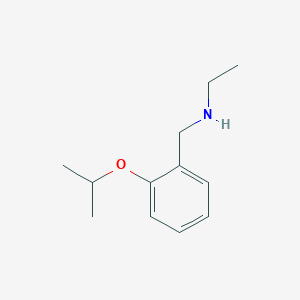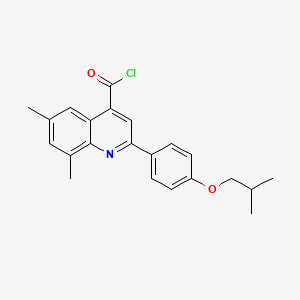
2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Übersicht
Beschreibung
2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride, also known as 4-Isobutoxyphenyl-2,6,8-trimethylquinoline-4-carbonyl chloride, is a synthetic chemical compound derived from quinoline. It is a white crystalline solid with a molecular formula of C17H19ClNO2. This compound has a wide range of applications in organic synthesis, including the manufacture of pharmaceuticals, dyes, and agrochemicals. It has also been used in the synthesis of a number of biologically active compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis : The compound 1-isobutyl-8,9-dimethoxy-3-phenyl-5,6-dihydroimidazo[5,1-a]isoquinoline, structurally similar to the compound of interest, was synthesized and structurally analyzed, revealing a tetrahydropyridine ring adopting a twist–boat conformation. Its crystal structure is characterized by centrosymmetric dimers formed by N—H...Cl and C—H...Cl hydrogen bonds (Okmanov et al., 2019).
Chemical Reactivity and Derivative Formation : The formation of diastereomeric Reissert compounds and their subsequent reactions were studied, demonstrating how chiral acid chlorides react with isoquinolines to form complex structures, offering insights into the stereoselective synthesis (Gibson et al., 2007). Similar findings were reported in the synthesis of anabaseine and anabasine derivatives, showing the reactivity of isoquinoline derivatives under various conditions (Sobarzo-Sánchez et al., 2007).
Complex Formation and Catalytic Applications : Studies have shown how isoquinoline derivatives can be involved in the formation of complex molecular structures and their applications in catalysis. For example, chiral Pt(II)/Pd(II) pincer complexes involving isoquinoline derivatives showed potential in catalytic asymmetric reactions (Yoon et al., 2006).
Synthesis of Pyridine and Fused Pyridine Derivatives : The reaction of isoquinoline derivatives with various reagents led to the synthesis of a range of pyridine and fused pyridine derivatives, showcasing the versatility and reactivity of these compounds (Al-Issa, 2012).
Molecular Interaction and Luminescent Properties : Cyclopalladated and cyclometalated complexes involving isoquinoline derivatives were synthesized and their structures analyzed. The intermolecular interactions and luminescent properties of these complexes were studied, providing insights into their potential applications in molecular electronics and photonics (Xu et al., 2014).
Eigenschaften
IUPAC Name |
6,8-dimethyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO2/c1-13(2)12-26-17-7-5-16(6-8-17)20-11-19(22(23)25)18-10-14(3)9-15(4)21(18)24-20/h5-11,13H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCJGXFCOQGLJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OCC(C)C)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901151263 | |
| Record name | 6,8-Dimethyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
CAS RN |
1160262-94-1 | |
| Record name | 6,8-Dimethyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160262-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dimethyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



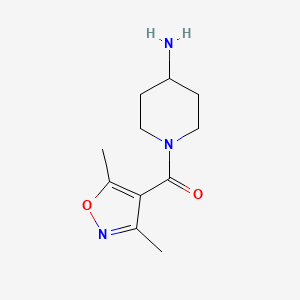
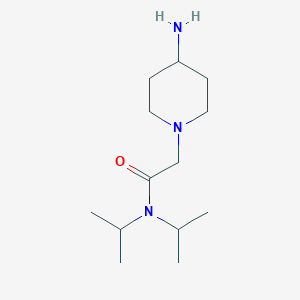
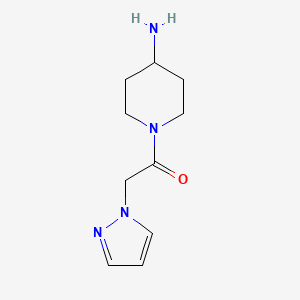
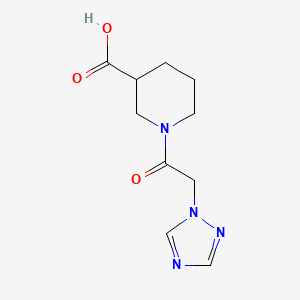
![2-[4-(2-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1462538.png)
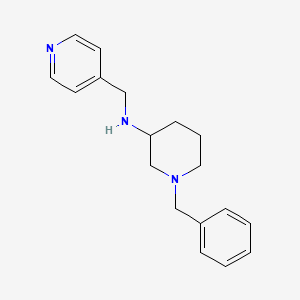

amine](/img/structure/B1462544.png)

![1-{4-[(3-Methoxypropyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1462548.png)
![1-{4-[(1-Methoxypropan-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1462549.png)
